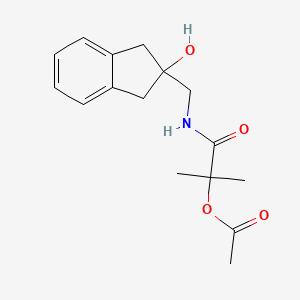
1-(((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate, a compound with the molecular formula C16H21NO4 and a molecular weight of 291.347, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure combines an indene moiety with an acetate group, which may confer distinctive pharmacological properties.
Chemical Structure and Properties
The compound features several functional groups that may influence its biological activity:
- Indene moiety : Known for various biological interactions.
- Hydroxyl group : Potential for hydrogen bonding with biological macromolecules.
- Acetate group : May enhance solubility and bioavailability.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C16H21NO4 |
| Molecular Weight | 291.347 g/mol |
| Purity | Typically 95% |
| IUPAC Name | 1-[[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]amino]-2-methyl-1-oxopropan-2-yl acetate |
Biological Activity
The biological activity of this compound is primarily explored through its interactions with various molecular targets. Preliminary studies suggest potential activities in the following areas:
Anticancer Activity
Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the indene structure is hypothesized to play a crucial role in modulating cellular pathways associated with apoptosis and cell proliferation.
Enzyme Inhibition
Preliminary findings suggest that this compound may inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, compounds similar to this one have shown inhibitory activity against tyrosine kinases, which are crucial in cancer progression and cell signaling.
Table 2: Comparative Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Nintedanib | Tyrosine kinase inhibitor | |
| 3-(Aminomethylidene)-1,3-dihydroindolones | Anticancer | |
| 1-(2,5-dihydroxyphenyl) imino quinone | Alkylating agent |
The proposed mechanism of action for this compound includes:
- Interaction with Proteins : The hydroxyl group can form hydrogen bonds with amino acids in proteins, potentially altering their conformation and function.
- Enzyme Inhibition : By binding to active sites or allosteric sites on enzymes, the compound may inhibit their activity, affecting downstream signaling pathways.
- Cell Membrane Interaction : The lipophilic nature of the indene moiety allows for potential interactions with cell membranes, influencing permeability and cellular uptake.
Case Studies
Several studies have been conducted to evaluate the biological effects of related compounds:
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the cytotoxic effects of similar indene derivatives on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.
Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibition properties of indene derivatives. The study found that certain compounds could inhibit tyrosine kinase activity by more than 50%, highlighting their potential as therapeutic agents in oncology.
属性
IUPAC Name |
[1-[(2-hydroxy-1,3-dihydroinden-2-yl)methylamino]-2-methyl-1-oxopropan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-11(18)21-15(2,3)14(19)17-10-16(20)8-12-6-4-5-7-13(12)9-16/h4-7,20H,8-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUPNKZPCWCJEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCC1(CC2=CC=CC=C2C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














